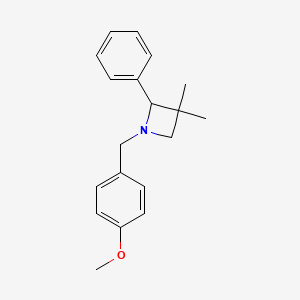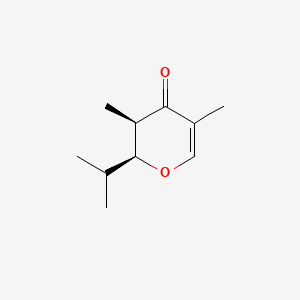
6-(4-Hydroxyphenylhydrazino)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Hydroxyphenylhydrazino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a hydroxyphenylhydrazino group at the 6th position of the uracil ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenylhydrazino)uracil typically involves the introduction of the hydroxyphenylhydrazino group into the uracil structure. One common method involves the reaction of 6-chlorouracil with 4-hydroxyphenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反应分析
Types of Reactions
6-(4-Hydroxyphenylhydrazino)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
6-(4-Hydroxyphenylhydrazino)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-(4-Hydroxyphenylhydrazino)uracil involves its interaction with biological molecules such as DNA and proteins. The hydroxyphenylhydrazino group can form hydrogen bonds and other interactions with nucleic acids, potentially affecting their structure and function. This interaction can inhibit the activity of certain enzymes or disrupt the replication of viral DNA, making it a potential antiviral agent .
相似化合物的比较
Similar Compounds
- 6-(Phenylhydrazino)uracil
- 6-(Benzylamino)uracil
- 6-(3,4-Trimethyleneanilino)uracil
Uniqueness
6-(4-Hydroxyphenylhydrazino)uracil is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological molecules. This makes it particularly interesting for applications in medicinal chemistry and molecular biology .
属性
CAS 编号 |
40855-14-9 |
|---|---|
分子式 |
C10H10N4O3 |
分子量 |
234.21 g/mol |
IUPAC 名称 |
(6E)-6-[(4-hydroxyphenyl)hydrazinylidene]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c15-7-3-1-6(2-4-7)13-14-8-5-9(16)12-10(17)11-8/h1-4,13,15H,5H2,(H2,11,12,14,16,17) |
InChI 键 |
GQQWDDNGTFAUDF-UHFFFAOYSA-N |
手性 SMILES |
C1/C(=N\NC2=CC=C(C=C2)O)/NC(=O)NC1=O |
规范 SMILES |
C1C(=NNC2=CC=C(C=C2)O)NC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


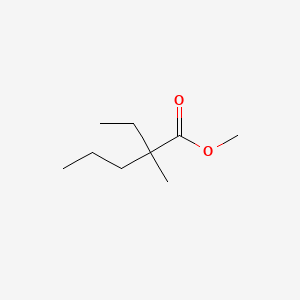
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)

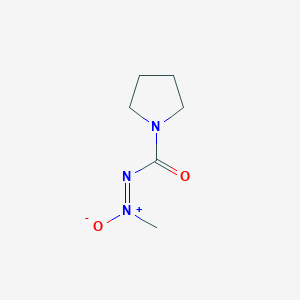
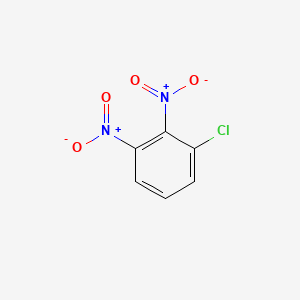


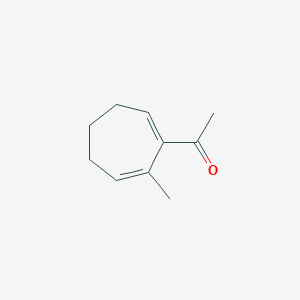
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
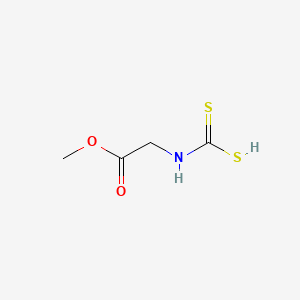
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

